molecular formula C21H17NO2 B8717624 2-acetylphenyl N-phenylbenzimidate

2-acetylphenyl N-phenylbenzimidate

Cat. No.: B8717624
M. Wt: 315.4 g/mol
InChI Key: MGABDNYYCURZPR-UHFFFAOYSA-N
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Description

2-Acetylphenyl N-phenylbenzimidate is a benzimidate derivative characterized by an imidate functional group (O–C=N–Ph) attached to a 2-acetylphenyl moiety. For instance, N-(2-acetylphenyl)benzamide serves as a precursor in iodine-promoted cyclization reactions to synthesize 2-phenylquinazolines, a class of nitrogen-containing heterocycles with applications in pharmaceuticals and materials science . The acetyl and phenyl substituents in such compounds enhance reactivity and stability, making them valuable in organic synthesis.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(2-acetylphenyl) N-phenylbenzenecarboximidate

InChI

InChI=1S/C21H17NO2/c1-16(23)19-14-8-9-15-20(19)24-21(17-10-4-2-5-11-17)22-18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

MGABDNYYCURZPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 2-acetylphenyl N-phenylbenzimidate with three related compounds, focusing on synthesis, reactivity, and applications.

N-(2-Acetylphenyl)benzamide

  • Structure : Features a benzamide group (–CONH–) linked to the 2-acetylphenyl ring.
  • Synthesis : Prepared via condensation of 2-acetylphenylamine with benzoyl chloride or through iodine-mediated cyclization with cyanamide .
  • Reactivity: Undergoes intramolecular cyclization in the presence of iodine to form 2-phenylquinazolines without metal catalysts, ensuring step economy and cost-effectiveness .
  • Applications : Key precursor for bioactive quinazoline derivatives, which are prevalent in anticancer and antimicrobial agents.

tert-Butyl (2-Acetylphenyl)carbamate

  • Structure : Contains a carbamate group (–NHCOO–) protected by a tert-butyl moiety.
  • Synthesis: Synthesized via Boc protection of 1-(2-aminophenyl)ethanone using di-tert-butyl dicarbonate (Boc₂O) and DMAP, yielding 45% of the mono-Boc product and 31% of the di-Boc derivative. Further purification via Amberlyst 15 resin improves yield to 67% .
  • Reactivity : The Boc group enhances solubility and stability, facilitating its use in multi-step syntheses.
  • Applications : Intermediate in peptide and glycan engineering, where protected amines are critical for controlled reactivity .

2-Aminobenzamides

  • Structure : Benzamide derivatives with a free amine group at the 2-position.
  • Synthesis : Typically prepared via hydrolysis of nitriles or reduction of nitrobenzamides.
  • Reactivity : The amine group enables nucleophilic substitution or coordination with metal catalysts, contrasting with the electrophilic imidate group in this compound.
  • Applications : Used in glycosylation studies and as ligands in catalytic systems, highlighting their versatility in biochemical applications .

Comparative Data Table

Compound Synthesis Method Key Reagents/Catalysts Yield Applications
This compound Not explicitly described N/A Inferred: Cyclization reactions
N-(2-Acetylphenyl)benzamide Iodine-promoted cyclization I₂, cyanamide High* Quinazoline synthesis
tert-Butyl (2-acetylphenyl)carbamate Boc protection Boc₂O, DMAP, Amberlyst 15 45–67% Organic intermediates
2-Aminobenzamides Hydrolysis/reduction Varies Varies Glycosylation, catalysis

Key Research Findings

Reactivity Differences :

  • Imidates (e.g., this compound) are more electrophilic than carbamates or benzamides, making them suitable for nucleophilic acyl substitution reactions.
  • Carbamates (e.g., tert-butyl derivatives) prioritize stability over reactivity, ideal for sequential syntheses .

Synthetic Efficiency :

  • N-(2-acetylphenyl)benzamide-based methods avoid metal catalysts, reducing cost and toxicity .
  • Boc-protected carbamates require rigorous purification but enable high-yield transformations .

Applications in Drug Development: Quinazolines derived from N-(2-acetylphenyl)benzamide show promise as kinase inhibitors . 2-Aminobenzamides are pivotal in glycan analysis tools like GlycoBase, underscoring their biochemical relevance .

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